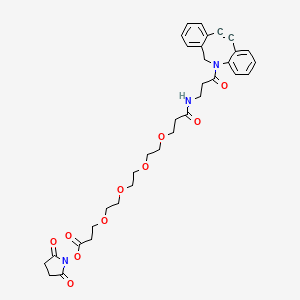

DBCO-NHCO-PEG4-NHS ester

Overview

Description

DBCO-NHCO-PEG4-NHS ester is a versatile compound widely used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester group. This compound is known for its ability to react specifically and efficiently with primary amines, forming stable covalent bonds. The PEG linker imparts water solubility and flexibility, minimizing steric hindrance during ligation to complementary azide-containing molecules .

Mechanism of Action

Target of Action

DBCO-NHCO-PEG4-NHS ester is a PEG linker containing an NHS ester that is able to react specifically and efficiently with primary amines . These primary amines can be found in the side chain of lysine residues or aminosilane-coated surfaces . Therefore, the primary targets of this compound are these primary amines.

Mode of Action

The NHS ester moiety of this compound readily hydrolyzes and becomes non-reactive . It can form a covalent bond with primary amines in a process known as acylation . This reaction is favored at near neutral pH (6-9) and with concentrated protein solutions . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PROTAC linker, can be used in the synthesis of PROTACs .

Pharmacokinetics

The hydrophilic PEG spacer arm in this compound improves water solubility . It is soluble in aqueous buffers up to 1.5 mM . This property can impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of a covalent bond with primary amines, leading to the modification and labeling of biomolecules . In the context of PROTACs, this can lead to the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Furthermore, the reaction environment should be at near neutral pH for optimal acylation .

Biochemical Analysis

Biochemical Properties

DBCO-NHCO-PEG4-NHS ester plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines. This compound interacts with various enzymes, proteins, and other biomolecules through its NHS ester group, which reacts with the side chains of lysine residues or aminosilane-coated surfaces under neutral or slightly basic conditions . The DBCO group enables the compound to participate in SPAAC reactions with azide-containing molecules, facilitating the conjugation of biomolecules without the need for copper catalysts . This property is particularly useful in the synthesis of ADCs and PROTACs, where precise and stable linkages are essential.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. In ADCs, the compound helps in the precise attachment of cytotoxic drugs to antibodies, ensuring that the drug is delivered specifically to cancer cells, thereby minimizing off-target effects . This targeted delivery can affect cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis in cancer cells while sparing healthy cells. The PEG spacer in this compound also enhances the solubility and stability of the conjugates, improving their pharmacokinetic properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions. The NHS ester reacts with primary amines to form stable amide bonds, while the DBCO group undergoes SPAAC reactions with azide groups . These interactions facilitate the formation of stable conjugates that can selectively target and degrade specific proteins in PROTAC applications. The PEG spacer provides flexibility and reduces steric hindrance, allowing the conjugates to interact more effectively with their targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its reactivity can decrease if exposed to moisture or light . Long-term studies have shown that this compound maintains its efficacy in in vitro and in vivo experiments, provided it is stored and handled correctly. Degradation of the compound can lead to reduced efficiency in forming stable conjugates, impacting the overall effectiveness of the biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, resulting in significant therapeutic benefits . At high doses, there may be toxic or adverse effects, including potential off-target interactions and immune responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its bioconjugation reactions. The NHS ester group reacts with lysine residues on proteins, forming stable amide bonds . This interaction can influence metabolic flux and metabolite levels by modifying the activity of target proteins. The PEG spacer can also affect the solubility and distribution of the conjugates, impacting their metabolic stability and clearance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG spacer enhances the solubility and reduces the aggregation of the conjugates, facilitating their transport through biological membranes . The compound’s distribution is influenced by its ability to form stable conjugates with target biomolecules, ensuring precise localization and accumulation at the desired sites.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through its interactions with targeting peptides or proteins . This localization is crucial for its activity and function, as it ensures that the therapeutic agents are delivered to the appropriate cellular sites, enhancing their efficacy and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG4-NHS ester typically involves the following steps:

Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Introduction of DBCO Group: The activated PEG-NHS is then reacted with dibenzocyclooctyne (DBCO) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using NHS and DCC.

Controlled Reaction Conditions: The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.

Purification: The final product is purified using techniques like chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG4-NHS ester primarily undergoes:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The DBCO group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules

Common Reagents and Conditions

Reagents: Primary amines, azide-containing molecules, DMSO, DMF.

Conditions: Neutral to slightly basic pH (7-9), room temperature to 37°C.

Major Products

Amide Bonds: Formed from the reaction with primary amines.

Triazole Linkages: Formed from the SPAAC reaction with azides

Scientific Research Applications

Chemical Properties and Structure

DBCO-NHCO-PEG4-NHS ester is characterized by its unique chemical structure, which includes:

- Dibenzocyclooctyne (DBCO) : A reactive group that participates in bioorthogonal reactions.

- Polyethylene glycol (PEG) spacer : Enhances solubility and reduces steric hindrance.

- N-hydroxysuccinimide (NHS) ester : Facilitates the conjugation with primary amines.

Chemical Formula

- Molecular Formula : C34H39N3O10

- Molecular Weight : 649.7 g/mol

- CAS Number : 2100306-58-7

Bioconjugation

This compound is extensively used for bioconjugation, allowing researchers to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. The NHS ester reacts efficiently with primary amines at neutral pH (6-9), forming stable covalent bonds .

Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of antibody-drug conjugates. ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing side effects on healthy tissues. The DBCO group enables the selective attachment of drugs to antibodies through bioorthogonal reactions .

Proteolysis Targeting Chimeras (PROTACs)

This compound is also employed in the development of PROTACs, which are bifunctional molecules that facilitate targeted protein degradation via the ubiquitin-proteasome system. This application highlights its potential in drug discovery and therapeutic interventions .

Case Study 1: Development of ADCs

In a study by Thornlow et al., this compound was utilized to synthesize dual site-specific antibody conjugates. The research demonstrated that the compound effectively facilitated the release of cytotoxic agents in a controlled manner, enhancing therapeutic efficacy against targeted cancer cells .

Case Study 2: PROTAC Synthesis

Another study investigated the use of this compound in PROTAC synthesis. The findings indicated that the compound's ability to form stable linkages with target proteins significantly improved the selectivity and efficiency of protein degradation processes .

Comparison with Similar Compounds

Similar Compounds

- DBCO-PEG4-NHS ester

- DBCO-PEG5-NHS ester

- DBCO-PEG6-NHS ester

- DBCO-PEG8-NHS ester .

Uniqueness

DBCO-NHCO-PEG4-NHS ester stands out due to its specific combination of a DBCO group, a PEG4 linker, and an NHS ester. This unique structure provides optimal reactivity, water solubility, and flexibility, making it highly efficient for bioconjugation and click chemistry applications .

Biological Activity

DBCO-NHCO-PEG4-NHS ester is a specialized compound widely utilized in bioconjugation applications, particularly in the fields of drug delivery and protein modification. This ester features a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces non-specific binding, making it a valuable tool in biochemical research and therapeutic development.

- Molecular Formula : C34H39N3O10

- Molecular Weight : 649.69 g/mol

- Purity : >95% (HPLC)

- CAS Number : 2100306-58-7

- Storage Conditions : -20°C, desiccated

This compound functions primarily through its NHS (N-hydroxysuccinimide) ester group, which reacts specifically with primary amines. This reaction forms stable covalent bonds with amino acid side chains, particularly lysine residues in proteins, under neutral to slightly basic conditions. The PEG component provides a flexible linker that minimizes steric hindrance during conjugation processes, thereby enhancing the efficiency of the reaction.

Applications in Research

- Antibody-Drug Conjugates (ADCs) :

- PROTAC Synthesis :

- Protein Modification :

Case Study 1: Development of Antibody-Drug Conjugates

In a study by Thornlow et al. (2019), this compound was utilized to create dual site-specific antibody conjugates. The study demonstrated that the use of this linker improved the stability and efficacy of the ADCs compared to traditional methods. The results indicated enhanced therapeutic indices and reduced off-target effects, showcasing the potential of DBCO-based linkers in ADC development .

Case Study 2: PROTAC Efficacy

Research published in Bioconjugate Chemistry highlighted the effectiveness of this compound in synthesizing PROTACs that selectively degrade target proteins involved in cancer progression. The study illustrated that PROTACs utilizing this linker achieved significant degradation rates compared to non-targeted approaches, underscoring its utility in targeted therapy .

Comparative Table of Similar Compounds

| Compound Name | Molecular Weight | Purity | Application Area |

|---|---|---|---|

| This compound | 649.69 g/mol | >95% | ADCs, PROTACs |

| DBCO-PEG4-NHS Ester | 649.68 g/mol | >95% | Protein modification |

| DBCO-NHCO-PEG13-NHS Ester | 1027.16 g/mol | >90% | Extended PEG applications |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10/c38-30(35-16-13-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)14-17-43-19-21-45-23-24-46-22-20-44-18-15-34(42)47-37-32(40)11-12-33(37)41/h1-8H,11-25H2,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWIDTHUTOSOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201102134 | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-58-7 | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.